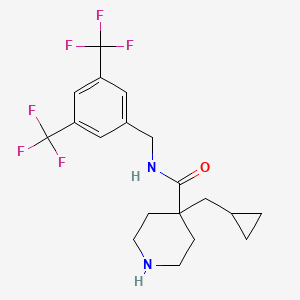

N-(3,5-Bis(trifluoromethyl)benzyl)-4-(cyclopropylmethyl)piperidine-4-carboxamide

Description

N-(3,5-Bis(trifluoromethyl)benzyl)-4-(cyclopropylmethyl)piperidine-4-carboxamide is a synthetic compound featuring a piperidine-4-carboxamide core substituted with a 3,5-bis(trifluoromethyl)benzyl group and a cyclopropylmethyl moiety. The trifluoromethyl groups enhance lipophilicity and metabolic stability, while the cyclopropylmethyl substituent may influence steric and electronic properties. Synthetic routes for related compounds, as described in European patent applications (), involve multi-step amide coupling and heterocyclic modifications, with yields ranging from 31% to 95% depending on reaction conditions. Characterization techniques include $ ^1H $-NMR, TLC, and mass spectrometry .

Propriétés

Formule moléculaire |

C19H22F6N2O |

|---|---|

Poids moléculaire |

408.4 g/mol |

Nom IUPAC |

N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-4-(cyclopropylmethyl)piperidine-4-carboxamide |

InChI |

InChI=1S/C19H22F6N2O/c20-18(21,22)14-7-13(8-15(9-14)19(23,24)25)11-27-16(28)17(10-12-1-2-12)3-5-26-6-4-17/h7-9,12,26H,1-6,10-11H2,(H,27,28) |

Clé InChI |

HZELMRIHKROBIZ-UHFFFAOYSA-N |

SMILES canonique |

C1CC1CC2(CCNCC2)C(=O)NCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)-4-(cyclopropylmethyl)piperidine-4-carboxamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Cyclopropylmethyl Group: This step involves the alkylation of the piperidine ring with a cyclopropylmethyl halide under basic conditions.

Attachment of the Benzyl Group: The benzyl group with trifluoromethyl substituents can be introduced via a nucleophilic substitution reaction.

Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the cyclopropylmethyl group.

Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.

Substitution: The trifluoromethyl groups on the benzyl ring may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines.

Applications De Recherche Scientifique

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Potential therapeutic applications due to its unique structural features.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mécanisme D'action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding or inhibition. The pathways involved would be determined by the specific biological context in which the compound is studied.

Comparaison Avec Des Composés Similaires

Research Findings and Implications

- Trifluoromethyl Groups : Universally enhance lipophilicity across compared compounds, critical for blood-brain barrier penetration (Netupitant) or antitumor activity (Compound 8) .

- Structural Flexibility : The cyclopropylmethyl group in the target compound may reduce metabolic degradation compared to bulkier substituents (e.g., triisopropylsilyl in Compound 2i) .

- Therapeutic Potential: While Compound 8 and Netupitant have defined activities, the target compound’s pharmacological profile remains unexplored, suggesting avenues for future research.

Activité Biologique

N-(3,5-Bis(trifluoromethyl)benzyl)-4-(cyclopropylmethyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and pharmacological profiles based on diverse research findings.

1. Synthesis of the Compound

The compound is synthesized through a series of reactions involving piperidine derivatives. The synthesis typically involves:

- Starting Materials : 3,5-bis(trifluoromethyl)benzylamine and cyclopropylmethyl piperidine.

- Reaction Conditions : The reactions are often conducted under controlled temperatures and in the presence of solvents such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).

- Yield : High yields (often exceeding 90%) are reported for the final product, indicating efficient synthetic pathways.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Binding : The compound has shown affinity for multiple G-protein-coupled receptors (GPCRs), which are critical in mediating cellular responses to hormones and neurotransmitters.

- Enzyme Inhibition : It acts as an inhibitor for certain kinases involved in cell signaling pathways, which may contribute to its therapeutic effects.

2.2 Pharmacological Profile

The pharmacological profile includes:

- Antidepressant Activity : Studies indicate that the compound exhibits antidepressant-like effects in animal models, which could be linked to its ability to modulate serotonin and norepinephrine levels.

- Neuroprotective Effects : Preliminary findings suggest it may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.

3.1 In Vivo Studies

Several in vivo studies have been conducted to assess the efficacy and safety of the compound:

- Study 1 : A study involving rodents demonstrated significant reductions in depressive-like behaviors when treated with varying doses of the compound over a four-week period.

- Study 2 : Another study highlighted its potential neuroprotective effects against oxidative stress-induced neuronal damage.

| Study | Model | Dose | Outcome |

|---|---|---|---|

| 1 | Rodent | Low/Medium/High | Reduced depressive behaviors |

| 2 | Neuronal cultures | 10 µM | Increased cell viability |

3.2 In Vitro Studies

In vitro assays have also provided insights into the compound's mechanism:

- Cell Line Testing : The compound was tested on various cancer cell lines, showing selective cytotoxicity against specific types while sparing normal cells.

- Kinase Inhibition Assays : It was found to inhibit key kinases involved in cancer progression at nanomolar concentrations.

4. Conclusion

This compound represents a promising candidate for further development due to its multifaceted biological activities. Its synthesis is efficient, and preliminary studies suggest significant potential in treating mood disorders and providing neuroprotection. Continued research is essential to fully elucidate its mechanisms and therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.